7-Bromo-2-chloro-N-methyl-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chloro-N-methyl-4-quinazolinamine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-N-methyl-4-quinazolinamine typically involves the reaction of 2-chloro-4-methylquinazoline with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-N-methyl-4-quinazolinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
7-Bromo-2-chloro-N-methyl-4-quinazolinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-N-methyl-4-quinazolinamine involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-chloro-4-methylquinoline
- 7-Bromo-2-chloroquinazolin-4-amine
- 7-Bromo-2-chloro-4-quinazolinamine
Uniqueness
7-Bromo-2-chloro-N-methyl-4-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrClN3 |
---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
7-bromo-2-chloro-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H7BrClN3/c1-12-8-6-3-2-5(10)4-7(6)13-9(11)14-8/h2-4H,1H3,(H,12,13,14) |
InChI Key |
JMLLMEAQBNDZFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.